ZIP (SCRAMBLED) Acetate

Description

Properties

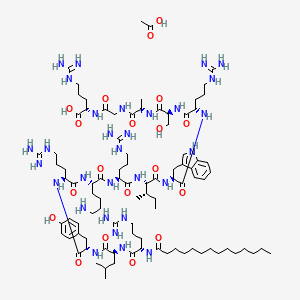

Molecular Formula |

C92H158N30O19 |

|---|---|

Molecular Weight |

1988.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C90H154N30O17.C2H4O2/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101;1-2(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106);1H3,(H,3,4)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-;/m0./s1 |

InChI Key |

AFOAEBCWCHNSMC-CQUAHXNOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O.CC(=O)O |

Origin of Product |

United States |

Molecular Mechanism of Action of Zip Acetate As a Specific Kinase Inhibitor

Characterization of ZIP Acetate (B1210297) as a Cell-Permeable Inhibitor of Protein Kinase Mζ

ZIP (Scrambled) Acetate, like its counterpart ZIP, is a myristoylated peptide. The attachment of myristate, a saturated fatty acid, enhances its lipophilicity, allowing it to penetrate the cell membrane. It was designed with the same amino acids as ZIP but in a rearranged sequence, a method intended to abolish its specific binding and inhibitory efficacy against its target, PKMζ. eurogentec.com

For much of its history, scrambled ZIP was used to confirm that the effects of the primary inhibitor, ZIP, were not due to non-specific peptide interactions. nih.govnih.gov In this role, it was presumed to be inactive. However, this assumption has been contested. Some studies have reported that scrambled ZIP is not entirely inert and can act as an effective inhibitor of PKMζ activity, capable of reversing long-term potentiation (LTP) in hippocampal slices, an effect similar to that of ZIP. nih.gov This finding is consistent with at least one earlier study that observed a partial reversal of fear conditioning memory after scrambled ZIP was infused into the amygdala. nih.gov

Further complicating the characterization, other research indicates that both ZIP and scrambled ZIP can induce a dose-dependent increase in the spontaneous activity of neurons and, at higher concentrations, may even lead to neuronal death. researchgate.netjneurosci.org This suggests that some observed effects may stem from non-specific actions unrelated to direct kinase inhibition.

Investigation of Inhibitory Selectivity Against PKMζ Versus Other Protein Kinase C Isozymes

The investigation into the selectivity of scrambled ZIP is critical for interpreting its biological effects. The atypical PKC (aPKC) family includes PKMζ and PKCι/λ, both of which are inhibited by ZIP. researchgate.netjneurosci.org The purpose of scrambled ZIP as a control is to demonstrate that the effects of ZIP are specific to the inhibition of these kinases.

While a comprehensive selectivity panel for scrambled ZIP against a wide array of PKC isozymes is not extensively documented, its effects are typically compared directly against ZIP. The prevailing view is that any biological effect demonstrated by scrambled ZIP is likely a non-specific one. nih.gov However, the reports that scrambled ZIP can inhibit PKMζ and reverse LTP muddy the waters regarding its selectivity. nih.gov Some researchers have argued that at higher concentrations, non-specific effects become a significant issue for both peptides. nih.gov For instance, studies have shown that both ZIP and its scrambled analog can induce neuronal hyperexcitability, suggesting a shared, non-selective mechanism of action under certain experimental conditions. researchgate.netjneurosci.org

Biochemical Analysis of Inhibitor-Target Interaction and Binding Specificity

Biochemical assays provide quantitative insights into the interaction between scrambled ZIP and its putative target, PKMζ. In vitro analyses have shown that scrambled ZIP is a less effective inhibitor of PKMζ than ZIP. nih.gov The altered amino acid sequence is believed to decrease its binding affinity and efficacy, with reports suggesting a 3- to 4-fold eurogentec.com or even a 10-fold reduction in affinity compared to ZIP. jneurosci.org

A key study demonstrated this functional difference at the cellular level. While the application of ZIP was shown to block the ability of PKMζ to potentiate postsynaptic AMPA receptor responses—a key physiological function of the kinase—the same concentration of scrambled ZIP had no such effect. nih.gov This finding provides strong biochemical evidence that, in this context, scrambled ZIP does not effectively inhibit the specific downstream actions of PKMζ.

| Compound | Reported Efficacy vs. PKMζ | Effect on PKMζ-mediated AMPAR Potentiation | Reference |

|---|---|---|---|

| ZIP | Potent inhibitor | Blocks potentiation | nih.gov |

| Scrambled ZIP | Reported as both inactive and an effective inhibitor | No effect on potentiation | nih.govnih.gov |

Molecular-Level Consequences of PKMζ Inhibition by ZIP Acetate on Cellular Processes

The ultimate test of an inhibitor is its effect on cellular processes. As a control peptide, scrambled ZIP is expected to be inert and have no impact on molecular-level functions such as synaptic plasticity and memory. Indeed, multiple studies have used scrambled ZIP to demonstrate that it does not affect the maintenance of long-term memory, in contrast to the disruptive effects of ZIP. researchgate.net Similarly, it has been shown not to interfere with the specific PKMζ function of potentiating AMPA receptor responses at the synapse. nih.gov

However, challenging this paradigm, some research indicates that scrambled ZIP is not without biological consequences. Reports have emerged showing it can partially reverse established memories and may affect neuronal health, sometimes inducing excitotoxicity in a manner similar to ZIP. nih.govresearchgate.netjneurosci.org One hypothesis suggests that the observed cellular effects of both ZIP and scrambled ZIP may not be due to specific kinase inhibition but rather to a non-specific, charge-based effect of these cationic peptides that leads to the removal of surface AMPA receptors. researchgate.net This alternative mechanism would explain why a "scrambled" peptide could produce outcomes similar to the "active" inhibitor.

| Cellular Process | Observed Effect of Scrambled ZIP | Reference |

|---|---|---|

| Long-Term Memory Maintenance | Typically no effect, but conflicting reports exist | nih.govresearchgate.net |

| Long-Term Potentiation (LTP) | Reported to reverse LTP in some studies | nih.gov |

| Neuronal Activity | Can induce dose-dependent increase in spontaneous activity | researchgate.netjneurosci.org |

| PKMζ-mediated AMPAR Potentiation | No effect | nih.gov |

In Vitro Methodologies and Findings on Zip Acetate S Effects on Synaptic Potentiation

Experimental Protocols for Assessing Synaptic Potentiation in Hippocampal Slices

The investigation of synaptic potentiation, a cellular correlate of learning and memory, is commonly conducted using in vitro hippocampal slice preparations. nih.gov This methodology allows for the controlled study of synaptic transmission and plasticity in a preserved neural circuit. nih.govnih.gov

The standard experimental protocol begins with the rapid dissection of the hippocampus from the brain, typically of a mouse or rat, in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). nih.govyoutube.com This "cutting solution" is specifically formulated to minimize excitotoxicity and preserve neuronal health during the slicing process. Transverse hippocampal slices, usually 300-400 µm thick, are then prepared using a vibratome or a tissue chopper. youtube.comresearchgate.net

Once prepared, the slices are transferred to an interface or submerged recording chamber where they are continuously perfused with oxygenated aCSF heated to a physiological temperature, often around 30-32°C. youtube.comnih.govcityu.edu.hk The slices are allowed to recover and stabilize in this environment for at least one to two hours before any recordings commence. researchgate.net

To assess synaptic potentiation, stimulating and recording electrodes are precisely positioned within the slice. researchgate.net For studying the well-characterized Schaffer collateral-CA1 pathway, a stimulating electrode is placed in the stratum radiatum to activate presynaptic axons, and a recording electrode is placed in the same region to measure the resulting field excitatory postsynaptic potentials (fEPSPs) from the apical dendrites of CA1 pyramidal neurons. nih.govresearchgate.net

Baseline synaptic responses are established by delivering test stimuli at a low frequency (e.g., every 8-15 seconds). nih.govnih.gov Long-term potentiation (LTP) is then typically induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz pulses. nih.govcityu.edu.hk Post-HFS, the synaptic responses are monitored for an extended period, often several hours, to determine if a lasting enhancement of synaptic efficacy has occurred. researchgate.netnih.gov

| Protocol Step | Description | Key Parameters | Source(s) |

|---|---|---|---|

| Brain Dissection | Rapid removal of the hippocampus from the brain. | Performed in ice-cold, carbogen-bubbled aCSF. | nih.govyoutube.com |

| Slicing | Preparation of transverse hippocampal slices. | Vibratome/Tissue Chopper; 300-400 µm thickness. | youtube.comresearchgate.net |

| Incubation/Recovery | Slices are transferred to a recording chamber for stabilization. | Continuous perfusion with oxygenated aCSF at 30-32°C for 1-2 hours. | nih.govresearchgate.net |

| Electrode Placement | Positioning of stimulating and recording electrodes in the hippocampal CA1 region. | Stimulating and recording in stratum radiatum. | researchgate.netresearchgate.net |

| LTP Induction | Application of high-frequency stimulation to induce synaptic potentiation. | 100 Hz tetanic stimulation. | nih.govcityu.edu.hk |

| Data Recording | Measurement of field excitatory postsynaptic potentials (fEPSPs) before and after HFS. | Recording for several hours post-induction. | researchgate.netnih.gov |

Quantification of ZIP (scrambled) Acetate's Capacity to Selectively Block PKMζ-Induced Synaptic Potentiation

The ζ-inhibitory peptide (ZIP) was developed as a selective inhibitor of Protein Kinase Mζ (PKMζ), a molecule believed to be crucial for maintaining long-term potentiation. nih.gov To verify the specificity of ZIP's effects, a scrambled version of the peptide, known as scrambled ZIP (scr-ZIP), is used as an inactive control. plos.orgbris.ac.uk Scrambled ZIP contains the same amino acids as ZIP but in a random sequence, which should render it unable to bind to and inhibit PKMζ.

In theory, while ZIP should block or reverse LTP, scr-ZIP should have no effect. Research has utilized this control to quantify the specific contribution of PKMζ inhibition. For instance, in studies where LTP induction was shown to impair subsequent learning, the application of ZIP reversed this impairment, whereas the application of scr-ZIP did not produce the same recovery. plos.org This differential effect suggests that the observed outcome is due to the specific action of ZIP on its target, presumed to be PKMζ, and not a non-specific consequence of peptide infusion.

However, the specificity of ZIP has been a subject of debate. Some studies have raised questions, suggesting that at high concentrations, ZIP's effects might be non-specific. nih.gov Nevertheless, within the context of many experimental designs, scr-ZIP is treated as a functionally inert control peptide. Its primary role is to demonstrate that the effects of the active ZIP peptide are not attributable to procedural artifacts or non-specific peptide interactions. In experiments examining PKMζ-induced potentiation, the application of scr-ZIP alongside a control group (receiving only vehicle) would be expected to show no significant difference in the magnitude or stability of LTP, in contrast to the significant reduction expected from ZIP application. plos.org

Research on this compound's Role in the Reversal of Established Late-Phase Long-Term Potentiation

A significant finding in the study of memory persistence is that the application of ZIP can reverse established late-phase LTP (L-LTP), the protein synthesis-dependent, stable phase of synaptic potentiation. plos.orgnih.govresearchgate.net This reversal has been linked to the erasure of long-term memories. In these experiments, the use of scrambled ZIP acetate (B1210297) is critical to ensure that the reversal of LTP is a direct result of PKMζ inhibition.

Studies have shown that when ZIP is infused into the hippocampus 24 hours after the induction of LTP, it can effectively erase the potentiation. bris.ac.uk In contrast, control experiments using infusions of scr-ZIP at the same concentration and time point show no such reversal; the established L-LTP remains intact. bris.ac.uk This finding supports the hypothesis that the specific amino acid sequence of ZIP is necessary for its biological activity in reversing synaptic potentiation. The inertness of scrambled ZIP in this paradigm helps to rule out the possibility that the reversal effect is due to non-specific actions such as disrupting cellular membranes or triggering generic cellular stress responses from the peptide infusion itself.

| Compound | Expected Effect on Established L-LTP | Observed Outcome in Control Experiments | Source(s) |

|---|---|---|---|

| ZIP (Zeta Inhibitory Peptide) | Reversal of potentiation | L-LTP is erased. | plos.orgbris.ac.uknih.gov |

| This compound | No effect | L-LTP remains intact. | plos.orgbris.ac.uk |

| Vehicle (e.g., aCSF) | No effect | L-LTP remains intact. | researchgate.net |

Electrophysiological Measurements of Synaptic Efficacy Modulation in the Presence of this compound

Electrophysiological measurements provide a direct assessment of synaptic efficacy and its modulation by pharmacological agents. In the context of ZIP and PKMζ research, the primary measurement is the field excitatory postsynaptic potential (fEPSP), which reflects the summed synaptic activity of a population of neurons. researchgate.net

When scrambled ZIP acetate is applied to hippocampal slices, electrophysiological recordings are used to confirm its lack of effect on both baseline synaptic transmission and established LTP. Typically, after a stable baseline of fEPSPs is recorded, scr-ZIP is perfused into the recording chamber. The fEPSP slope and amplitude are monitored continuously. In a successful control experiment, the application of scrambled ZIP does not cause any significant deviation from the pre-application baseline, indicating it does not interfere with basal synaptic communication. nih.gov

Furthermore, in experiments testing LTP maintenance, scrambled ZIP is applied after LTP has been induced and has stabilized. The expectation is that the potentiated fEPSPs will remain elevated, showing no decay beyond the natural slight decline over long recording periods. This contrasts sharply with the application of active ZIP, which is expected to cause a significant and rapid decrease in the fEPSP slope, returning it to pre-LTP baseline levels. plos.org Some reports, however, suggest that both ZIP and scrambled ZIP can cause a decrease in AMPAR-mediated EPSCs under certain conditions, complicating the interpretation of ZIP's specificity. nih.gov Despite this, in many studies, scrambled ZIP is reported to not affect baseline synaptic transmission or reverse established LTP, serving as a crucial negative control. plos.orgbris.ac.uk

Preclinical in Vivo Investigations of Zip Acetate S Impact on Higher Cognitive Functions

Design and Application of Animal Models for Studying Memory Persistence

The investigation of memory persistence relies on robust animal models that allow for the controlled study of learning and memory processes. Rodent models, particularly rats, are frequently employed due to their well-characterized neuroanatomy and behavioral responses. nih.govnih.gov Common behavioral paradigms used in these studies include the novel object recognition task, which assesses the ability to remember a previously encountered object, and the novel object location task, which tests spatial memory. nih.gov Other models involve learned responses, such as active avoidance tasks and conditioned taste aversion, to explore different facets of memory. nih.gov

In these experimental designs, animals are typically habituated to an environment and then exposed to a learning event. Following a specific interval, their memory for that event is tested. To investigate the role of specific molecules in memory, compounds are often infused directly into relevant brain regions, such as the hippocampus or perirhinal cortex. nih.govnih.gov The inclusion of a control group administered with ZIP (scrambled) Acetate (B1210297) is a crucial design element. This allows researchers to confirm that any memory deficits observed in the group receiving the active ZIP compound are a direct result of its specific molecular action, rather than the infusion procedure or the presence of a peptide itself. nih.govnih.gov

Zebrafish have also emerged as a valuable vertebrate model for cognitive research, offering advantages such as rapid development, genetic tractability, and high-throughput screening capabilities for novel compounds affecting memory. nih.gov

| Animal Model | Behavioral Paradigm | Brain Region Targeted | Purpose in ZIP/Scrambled ZIP Studies |

| Rat | Novel Object Recognition | Perirhinal Cortex | To assess long-term memory of object identity. nih.gov |

| Rat | Novel Object Location | Hippocampus | To assess spatial memory for object placement. nih.gov |

| Rat | Active Avoidance Response | Basolateral Amygdala | To study the retention of learned fear responses. nih.gov |

| Rat | Conditioned Taste Aversion | Basolateral Amygdala | To investigate memory related to aversive stimuli. nih.gov |

Effects of Central Administration of ZIP Acetate on Spatial Memory Retention

Studies involving the central administration of ZIP (scrambled) Acetate have consistently demonstrated its lack of effect on memory retention, thereby solidifying the interpretation of the effects seen with the active ZIP peptide. When infused into specific brain regions, this compound does not impair memory performance in various tasks.

For instance, in studies using the novel object recognition task, rats treated with this compound in the perirhinal cortex showed normal memory, successfully discriminating between familiar and novel objects. nih.gov In contrast, rats that received the active form of ZIP exhibited significant deficits in this task. nih.gov Similarly, in tests of spatial memory, such as the novel object location task, the scrambled peptide had no detrimental effect on performance. nih.gov

| Compound | Task | Target Brain Region | Observed Effect on Memory Retention |

| This compound | Novel Object Recognition | Perirhinal Cortex | No impairment; animals showed normal recognition memory. nih.gov |

| ZIP | Novel Object Recognition | Perirhinal Cortex | Impaired recognition memory. nih.gov |

| This compound | Active Avoidance | Basolateral Amygdala | No impairment; animals retained the learned avoidance response. nih.gov |

| ZIP | Active Avoidance | Basolateral Amygdala | Impaired retention of the learned avoidance response. nih.gov |

Neurobiological Substrates Underpinning ZIP Acetate-Induced Memory Alterations in Preclinical Models

The memory alterations observed in preclinical models following the administration of active ZIP are believed to be mediated by its interaction with the protein kinase M zeta (PKMζ). PKMζ is a persistently active protein kinase that is thought to be essential for maintaining long-term memory. The active ZIP peptide is designed to inhibit PKMζ, thereby disrupting the maintenance of long-term potentiation (LTP), a cellular mechanism underlying memory storage. nih.gov

The use of this compound as a control is fundamental to substantiating this hypothesis. Because the scrambled peptide does not inhibit PKMζ, its administration is not expected to produce memory deficits. nih.gov The consistent observation that this compound does not affect memory provides strong evidence that the amnesic effects of the active ZIP peptide are specifically due to its inhibition of the PKMζ pathway. nih.govnih.gov This allows researchers to more confidently link the function of PKMζ to the persistence of long-term memories in various brain structures, including the hippocampus and amygdala. nih.govnih.gov

Assessment of Memory Consolidation and Reconsolidation Processes Post-ZIP Acetate Intervention

Memories are not static; they undergo processes of consolidation, where a newly formed memory becomes stable, and reconsolidation, where a retrieved memory can be modified before being stored again. nih.gov Both processes are thought to involve protein synthesis and can be disrupted by specific pharmacological agents. nih.govnih.gov

Intervention studies using ZIP and its scrambled control have been instrumental in exploring the role of PKMζ in these dynamic memory processes. When the active ZIP peptide is administered after memory reactivation, it can impair the subsequent retention of that memory, suggesting that PKMζ is necessary for reconsolidation. nih.gov

Crucially, the administration of this compound under the same experimental conditions does not affect memory retention. nih.gov This demonstrates that the disruption of reconsolidation is not a non-specific consequence of the procedure but a specific effect of inhibiting PKMζ. These findings underscore that the reconsolidation phase, much like initial consolidation, is an active process required for memory persistence and can be targeted by specific molecular interventions. nih.gov The inert nature of the scrambled peptide in these paradigms confirms the specificity of the molecular mechanisms being investigated.

Biochemical and Cellular Characterization of Zip Acetate Activity

Evaluation of Inhibitory Potency of ZIP Acetate (B1210297), Including IC50 Determinations in Biochemical Assays

ZIP (scrambled) acetate serves as a crucial negative control for its active counterpart, the ζ-inhibitory peptide (ZIP), in studies of protein kinase M zeta (PKMζ). Biochemical assays consistently demonstrate that scrambled ZIP is substantially less effective at inhibiting PKMζ activity compared to the active ZIP peptide. nih.govnih.gov The active ZIP peptide is designed as a pseudosubstrate, mimicking the autoinhibitory domain of protein kinase C zeta (PKCζ) to competitively inhibit the constitutively active PKMζ. nih.gov

In direct biochemical comparisons, while the active ZIP potently inhibits PKMζ, the scrambled version, which has the same amino acid composition but in a randomized sequence, shows negligible inhibitory effects. nih.gov For instance, studies have shown that in biochemical in vitro assays, scrambled ZIP is significantly less effective in blocking the phosphorylation of substrates by PKMζ. nih.gov This lack of significant inhibition is fundamental to its role, confirming that the specific amino acid sequence of the active ZIP is critical for its inhibitory function. While specific IC50 values for scrambled ZIP are not always reported, as its purpose is to demonstrate inactivity, the data consistently positions it as a weak or non-inhibitor of PKMζ in biochemical contexts.

| Compound | Target Kinase | Biochemical Effect | Relative Potency |

|---|---|---|---|

| ZIP | PKMζ | Potent competitive inhibition | High |

| This compound | PKMζ | Minimal to no inhibition | Very Low / Ineffective |

Analysis of the Specificity Profile of ZIP Acetate Across Diverse Kinase Panels

The specificity of a kinase inhibitor is a critical parameter, typically evaluated by screening the compound against a broad panel of diverse kinases. nih.govresearchgate.net This process helps to identify off-target effects and understand the compound's mechanism of action. For this compound, its primary role in research is as a negative control peptide, and therefore, extensive selectivity profiling across large kinase panels is not a focus of published literature. The underlying assumption is that its randomized amino acid sequence should not interact specifically with the substrate-binding sites of most kinases.

In contrast, the active ZIP peptide's specificity has been a subject of debate. Some research suggests that its effects on memory and synaptic plasticity may not be solely due to PKMζ inhibition, raising questions about potential off-target interactions. researchgate.netnih.gov However, for scrambled ZIP, the expectation is a flat profile with no significant inhibition of any kinase. This lack of activity is essential for validating that the biological effects observed with the active ZIP peptide are due to its specific sequence and, presumably, its interaction with the intended target, PKMζ, rather than a non-specific effect of introducing a myristoylated peptide into a cell. nih.govnih.gov

Research into Cellular Uptake and Intracellular Distribution Mechanisms of ZIP Acetate

The cellular uptake of both the active ZIP and the scrambled control peptide is facilitated by a myristoyl group attached to their N-terminus. nih.gov Myristoylation is a lipid modification that increases the hydrophobicity of the peptide, allowing it to penetrate the lipid bilayer of the cell membrane and enter the cytoplasm. This mechanism of entry is crucial for the peptide to reach its intracellular target, PKMζ.

Once inside the cell, the intracellular distribution of this compound is presumed to be widespread throughout the cytoplasm and nucleus, similar to other cell-permeable peptides. Specific studies tracking the precise subcellular localization of the scrambled peptide are limited. However, research on PKMζ itself shows it is expressed in the cytoplasm and nucleus, with localization in dendrites and postsynaptic densities, which are the key sites of action for the active ZIP peptide. nih.gov It is important to distinguish the ζ-inhibitory peptide (ZIP) from the family of Zrt/Irt-like proteins (ZIP), which are metal transporters (e.g., ZIP8, ZIP11) and are functionally unrelated to the peptide inhibitor. nih.govnih.gov The scrambled peptide's role does not depend on localization to a specific organelle but rather on its general presence within the cell to serve as a proper control.

Development and Validation of Cellular Assays for PKMζ Inhibitor Screening

The development of cellular assays for screening PKMζ inhibitors has been complex, marked by discrepancies between results from biochemical assays and those in a cellular context. nih.gov While ZIP shows clear inhibition of purified PKMζ in vitro, its effects in cellular systems have been a subject of controversy. nih.govresearchgate.net

One validated cellular assay involves measuring the physiological function of PKMζ, such as its ability to potentiate postsynaptic AMPA receptor (AMPAR) responses in neurons. nih.gov In this type of functional assay, the active ZIP has been shown to block the PKMζ-mediated increase in AMPAR responses, while the scrambled ZIP peptide has no effect, validating the assay's specificity for the active inhibitor. nih.gov

A significant challenge in developing cellular assays has been the use of overexpression systems. Studies have shown that when PKMζ is overexpressed in cultured cells to levels far exceeding endogenous concentrations, standard concentrations of inhibitors like ZIP may appear ineffective. nih.gov This is because the amount of kinase can be so high that it becomes "spare," meaning that even if a portion is inhibited, enough active kinase remains to fully phosphorylate its substrates. nih.gov This highlights the importance of validating inhibitors in cellular assays that reflect physiological kinase levels and functions rather than relying solely on overexpression models.

| Assay Type | Principle | Key Considerations | Reference Compound Effect (Scrambled ZIP) |

|---|---|---|---|

| Functional Electrophysiology | Measures PKMζ-dependent potentiation of AMPAR-mediated currents in neurons. | Physiologically relevant; reflects the functional consequence of inhibition. | No effect on PKMζ-mediated potentiation. nih.gov |

| Overexpression Systems | Measures phosphorylation of a target substrate in cells engineered to produce high levels of PKMζ. | Prone to artifacts due to non-physiological kinase levels; may show false negatives. nih.gov | Typically shows no effect, consistent with its inactive nature. |

| Proximity Ligation Assay (PLA) | Detects the interaction between PKMζ and its binding partners in situ. | Allows for visualization of target engagement within the cellular environment. | Should not disrupt specific protein-protein interactions involving PKMζ. nih.gov |

Structure Activity Relationship Sar Studies and Analog Development of Zip Acetate

Rational Design and Synthesis of ZIP Acetate (B1210297) Derivatives and Analogs

The rational design of ZIP is rooted in the "pseudosubstrate" concept. Many protein kinases are kept in an inactive state by a regulatory domain that contains a sequence of amino acids resembling the kinase's actual substrate, which binds to the active site and blocks it. ZIP was engineered to mimic the pseudosubstrate sequence of Protein Kinase C zeta (PKCζ), from which PKMζ is derived. nih.govanaspec.com The core sequence of ZIP corresponds to the pseudosubstrate region of the N-terminal regulatory domain of PKCζ. anaspec.com By introducing this peptide into cells, it competitively binds to the substrate-binding site of PKMζ, thereby inhibiting its activity. nih.govcreative-peptides.com

A critical modification for the biological activity of ZIP in cellular and in vivo models is the attachment of a myristoyl group to its N-terminus. nih.gov Myristoylation, the covalent attachment of myristic acid, a C14 saturated fatty acid, significantly increases the lipophilicity of the peptide, enabling it to permeate cell membranes and reach its intracellular target. nih.gov Without this lipid modification, the peptide would be unable to cross the plasma membrane.

The synthesis of ZIP and its analogs is typically achieved through standard solid-phase peptide synthesis (SPPS). This allows for the precise, residue-by-residue construction of the peptide backbone. The myristoyl group is also incorporated during the synthesis process, usually at the N-terminus of the completed peptide chain.

One notable analog of ZIP is "scrambled" ZIP (sZIP), which contains the exact same amino acid residues as ZIP but in a shuffled, non-functional sequence. nih.govanaspec.com This peptide is frequently used as a negative control in experiments to demonstrate that the biological effects of ZIP are due to its specific amino acid sequence and not merely a non-specific consequence of introducing a myristoylated peptide into a cell. nih.govanaspec.com

Further analog design has been explored to understand the mechanism of ZIP's off-target effects. For instance, a modified version of ZIP where all non-arginine residues were replaced by alanine (B10760859) was synthesized. nih.govrepec.org This analog was used to demonstrate that some of ZIP's effects might be mediated by the arginine residues, acting as an arginine donor and influencing nitric oxide (NO) signaling, independent of PKMζ inhibition. nih.govrepec.org

Correlating Chemical Structure Modifications with Modulated PKMζ Inhibitory Activity

The correlation between the chemical structure of ZIP and its inhibitory effect on PKMζ is most clearly demonstrated by comparing the activity of ZIP to its scrambled counterpart, sZIP. The specific amino acid sequence of ZIP is crucial for its potent inhibition of PKMζ.

Studies have quantified the difference in inhibitory activity between myristoylated ZIP and myristoylated sZIP. In one study, myr-ZIP was found to inhibit PKMζ with a half-maximal inhibitory concentration (IC50) of 0.27 µM. In contrast, myr-sZIP was significantly less potent, with an IC50 of 1.29 µM, demonstrating that while it may still have some residual inhibitory effect at higher concentrations, the specific pseudosubstrate sequence is key for high-affinity binding. nih.gov This more than four-fold decrease in potency highlights the importance of the precise arrangement of amino acids for effective interaction with the PKMζ active site. anaspec.comnih.gov

The myristoyl group, while essential for cell permeability, is not directly involved in the inhibition of the kinase's active site. However, its presence is a critical structural feature for the compound's utility in cellular assays. Modifications to this lipid tail, such as altering its length or degree of saturation, could potentially modulate the cellular uptake and bioavailability of the inhibitor, thereby indirectly affecting its observed potency in biological systems.

The following interactive table summarizes the inhibitory activities of ZIP and its scrambled analog against PKMζ.

| Compound | Sequence Modification | PKMζ IC50 (µM) |

| myr-ZIP | Pseudosubstrate Sequence | 0.27 |

| myr-sZIP | Scrambled Sequence | 1.29 |

Data sourced from Bogard and Tavalin, 2015. nih.gov

Development of Advanced PKMζ-Selective Inhibitors Based on the ZIP Acetate Scaffold

A significant challenge in the use of ZIP has been its lack of specificity. The pseudosubstrate sequence it mimics is identical in both PKCζ and another atypical PKC isoform, PKCι/λ. nih.gov Consequently, ZIP inhibits all these isoforms, making it difficult to attribute observed biological effects solely to the inhibition of PKMζ. nih.govnih.gov This has prompted research into developing more selective inhibitors.

One advanced approach has moved beyond simple pseudosubstrate mimicry to target the specific protein-protein interactions of PKMζ. Researchers have identified that the postsynaptic scaffolding protein KIBRA (kidney and brain expressed adaptor protein) forms a complex with PKMζ, anchoring the kinase at potentiated synapses. nih.gov This interaction is crucial for the maintenance of long-term potentiation and memory. nih.gov

Based on this, a new class of inhibitors has been developed that disrupts the KIBRA-PKMζ dimerization. One such inhibitor is K-ZAP (KIBRA-based zeta antagonist peptide), a cell-permeable peptide that mimics the PKMζ-anchoring sequence in KIBRA. nih.gov By competitively blocking the interaction between KIBRA and PKMζ, K-ZAP can reverse late-phase long-term potentiation and disrupt long-term memory. nih.gov Crucially, K-ZAP's effect is dependent on the presence of PKMζ, indicating a higher degree of selectivity compared to ZIP. nih.gov

This strategy represents a significant advancement from the original ZIP scaffold, as it targets a more specific regulatory mechanism of PKMζ, rather than the more conserved active site, offering a promising avenue for the development of highly selective therapeutic and research tools.

Computational Chemistry Approaches for Predicting and Optimizing Analog Properties

While specific computational studies on ZIP acetate analogs are not widely published, the principles of computational chemistry are highly applicable to the prediction and optimization of peptide-based inhibitors like ZIP. Methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling could be powerful tools in the rational design of novel ZIP derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For ZIP analogs, a QSAR study would involve creating a dataset of different peptide sequences and their corresponding PKMζ inhibitory activities (e.g., IC50 values). The physicochemical properties of the amino acids at each position in the peptide sequence would be used as descriptors. nih.govresearchgate.net These descriptors can include parameters like hydrophobicity, size, and charge. By applying statistical methods like multiple linear regression or partial least squares, a predictive model could be built to estimate the inhibitory potency of new, unsynthesized peptide sequences, thereby guiding the design of more potent analogs. nih.gov

Molecular Modeling and Docking: Molecular modeling techniques can provide a three-dimensional understanding of how ZIP and its analogs interact with the PKMζ active site. Given a crystal structure of PKMζ, molecular docking simulations could be used to predict the binding pose and affinity of different ZIP derivatives. This would allow for the in-silico evaluation of various modifications, such as:

Amino Acid Substitutions: Predicting how replacing specific amino acids in the ZIP sequence would affect binding affinity and selectivity.

Conformational Analysis: Understanding how changes to the peptide backbone affect its ability to adopt the optimal binding conformation.

Modifying the Myristoyl Group: Assessing how alterations to the lipid tail might influence the peptide's interaction with the kinase or the cell membrane.

These computational approaches can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources in the development of the next generation of PKMζ inhibitors.

Advanced Research Methodologies and Translational Research Prospects for Zip Acetate

Integration of Optogenetic and Chemogenetic Techniques to Study PKMζ-Mediated Pathways with ZIP Acetate (B1210297)

Optogenetics and chemogenetics have revolutionized systems neuroscience by enabling the precise control of specific neuronal populations. nih.gov These techniques use light-sensitive proteins (optogenetics) or engineered receptors activated by specific designer drugs (chemogenetics) to excite or inhibit targeted neurons, allowing researchers to draw causal links between neural circuit activity and behavior. nih.gov

In the context of studying PKMζ-mediated pathways, these advanced methods would be employed to manipulate neurons involved in a specific memory trace. For instance, researchers could use optogenetics to activate a population of neurons known to encode a fear memory. The hypothesis would be that the application of the active ZIP peptide would erase this memory, preventing its recall, while the application of ZIP (scrambled) Acetate would have no effect. The scrambled peptide is crucial for demonstrating that any observed memory erasure is due to the specific inhibition of the PKMζ pathway by ZIP, and not a non-specific consequence of the peptide infusion or the experimental procedure itself.

While specific published studies combining optogenetics/chemogenetics directly with scrambled ZIP are not prominent, its role as a control is a fundamental aspect of such experimental designs. Any memory modulation observed with ZIP would be considered valid only if the scrambled ZIP control group shows no such effect. researchgate.net

Application of Advanced Imaging Modalities for Visualizing Synaptic Plasticity in the Context of ZIP Acetate Treatment

Advanced imaging techniques, such as two-photon microscopy, provide an unprecedented window into the structural and functional changes at individual synapses that underlie learning and memory. nih.gov These methods allow for the longitudinal imaging of dendritic spines—the physical basis of many synapses—in living animals over days or weeks.

In studies of PKMζ, researchers use these imaging modalities to observe how synaptic structures change after a learning event and how these changes are affected by ZIP. The essential control in these experiments is the scrambled ZIP peptide. For example, a study investigating the role of PKMζ in regulating the postsynaptic density protein PSD-95, a key component of excitatory synapses, used scrambled ZIP to validate their findings. The results showed that while the active ZIP peptide caused a suppression in the intensity of PSD-95 puncta (indicating a weakening of the synapse), the scrambled ZIP peptide did not produce this effect. researchgate.net This demonstrates that the synaptic weakening is a specific result of PKMζ inhibition.

However, the role of scrambled ZIP is not always straightforward. Some studies have reported that both ZIP and scrambled ZIP can induce dose-dependent increases in the spontaneous activity of hippocampal neurons, which can complicate the interpretation of imaging results focused on synaptic function. jneurosci.orgnih.gov

Proteomic and Phosphoproteomic Profiling to Uncover Broader Cellular Networks Affected by PKMζ Inhibition

Proteomics and phosphoproteomics are powerful, large-scale techniques used to identify and quantify the entire complement of proteins (proteome) or phosphorylated proteins (phosphoproteome) in a cell or tissue at a given time. In the context of PKMζ research, these methods can uncover the broad network of cellular proteins and signaling pathways that are downstream of PKMζ activity.

When using the active ZIP peptide to inhibit PKMζ, researchers would expect to see changes in the phosphorylation state of its direct and indirect targets. To ensure that these observed changes are specifically due to PKMζ inhibition, a parallel experiment using this compound is essential. By comparing the proteomic profiles of tissues treated with ZIP, scrambled ZIP, and a vehicle control, scientists can filter out non-specific changes caused by the peptide administration itself. Only those proteins whose expression or phosphorylation state changes with ZIP but not with scrambled ZIP would be considered bona fide components of the PKMζ signaling network.

This comparative approach is vital for distinguishing specific inhibitory effects from potential off-target or even toxic effects, which have been reported for both ZIP and, in some cases, scrambled ZIP. jneurosci.orgnih.gov

Elucidation of Cross-Talk Between PKMζ Signaling and Other Neuronal Signaling Pathways

Neural function is governed by a complex web of interacting signaling pathways. Understanding how the PKMζ pathway communicates with other key neuronal signaling systems is a major goal of memory research. This compound is indispensable in these investigations to confirm the specificity of any observed pathway cross-talk.

For example, research has explored the link between PKMζ and the nitric oxide (NO) signaling pathway, suggesting that ZIP's effects might be mediated through NO-dependent downregulation of AMPA receptors. nih.gov In such a study, demonstrating that scrambled ZIP does not induce the same cascade would be crucial evidence that the effect is specific to the active peptide's sequence and its intended target. Similarly, studies examining the interplay between PKMζ and neurotrophin signaling, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway, rely on scrambled ZIP to validate the findings. researchgate.net

The complexity of these signaling networks requires rigorous controls. The finding that scrambled ZIP can sometimes produce biological effects has led some researchers to question its reliability as an inactive control and to use saline or other controls instead. nih.govnih.gov This ongoing debate highlights the meticulous attention to control conditions required in neuroscience research.

Interactive Data Table: Reported Effects of ZIP vs. Scrambled ZIP

| Experimental Observation | ZIP (Active Peptide) | This compound (Control Peptide) | Reference(s) |

| Reversal of Late-Phase LTP | Yes | No / Partial / Yes (in PKMζ KO mice) | nih.govplos.org |

| Disruption of Memory | Yes | No / Partial | researchgate.netnih.govnih.gov |

| Increase in Spontaneous Neuronal Activity | Yes | Yes | jneurosci.orgnih.gov |

| Suppression of PSD-95 Puncta Intensity | Yes | No | researchgate.net |

| Induction of Excitotoxicity | Yes | Yes | jneurosci.orgnih.gov |

Broader Implications and Future Research Directions in Pkmζ Inhibition

Theoretical Ramifications of PKMζ Modulation for Diverse Neurological Research Domains

The ability to modulate PKMζ activity has profound theoretical implications that extend beyond the field of memory consolidation. The enzyme's role in sustaining synaptic plasticity suggests its involvement in a wide array of neurological processes and conditions. nih.govresearchfeatures.com

Addiction and Reward: Research indicates that PKMζ is involved in the long-term changes in synaptic strength that underlie addiction-related memories. nih.gov Studies have shown that inhibiting PKMζ in brain regions like the nucleus accumbens can disrupt the maintenance of reward memories for drugs such as cocaine. nih.govnih.gov Conversely, the deletion of PKMζ has been found to increase cocaine self-administration and seeking behaviors, suggesting that PKMζ may normally act to dampen these impulses. nih.gov This positions PKMζ as a key player in the neural circuitry of reward and a potential target for understanding and treating substance use disorders.

Neuropathic Pain: Chronic pain is increasingly understood as a pathological form of memory, where pain pathways become sensitized and persistently active. nih.govresearchfeatures.com Evidence suggests that PKMζ is involved in the maintenance of this "pain memory." nih.gov Inhibition of PKMζ in areas like the insular cortex and anterior cingulate cortex has been shown to alleviate mechanical allodynia and other symptoms of neuropathic pain in animal models. nih.govnih.gov This implicates PKMζ-mediated synaptic plasticity in the chronification of pain and opens avenues for novel analgesic strategies. nih.gov

Stress, Anxiety, and Depression: The link between stress, synaptic plasticity, and mood disorders is an active area of investigation. nih.govfrontiersin.org Studies have reported that chronic stress can alter PKMζ expression in the prefrontal cortex and hippocampus. nih.govfrontiersin.org Modulating PKMζ activity in these regions has been shown to affect depressive-like behaviors in animal models. nih.govfrontiersin.org For instance, decreased PKMζ in the medial prefrontal cortex is associated with depressive-like states, and reversing this deficit can have antidepressant-like effects. frontiersin.org This suggests that PKMζ could be a critical component in the molecular mechanisms of depression and a target for future therapies. nih.gov

Neurodevelopment and Cognitive Control: The role of PKMζ may also extend to neurodevelopmental processes. While much of the focus has been on adult plasticity, the fundamental nature of PKMζ's function in modifying synaptic strength suggests it could be involved in the shaping of neural circuits during development. youtube.com Furthermore, its role in cognitive functions like memory points to a potential involvement in higher-order cognitive control, which is impaired in conditions like schizophrenia. youtube.com

| Neurological Domain | Theoretical Implication of PKMζ Modulation | Key Brain Regions Involved |

| Memory | Central to maintaining long-term potentiation (LTP) and storing long-term memories. nih.govnih.gov | Hippocampus, Prefrontal Cortex |

| Addiction | Involved in the persistence of drug-associated reward memories. nih.govnih.gov | Nucleus Accumbens, Ventral Tegmental Area |

| Chronic Pain | Maintains the sensitized neural pathways underlying "pain memory". nih.govnih.gov | Insular Cortex, Anterior Cingulate Cortex, Spinal Dorsal Horn |

| Mood Disorders | Expression levels are altered by stress and may mediate depressive-like behaviors. nih.govfrontiersin.org | Prefrontal Cortex, Hippocampus, Amygdala |

Identification of Novel Biological Functions of PKMζ Amenable to ZIP Acetate (B1210297) Intervention

While the primary function of PKMζ is understood to be the maintenance of long-term potentiation through the regulation of AMPA receptor trafficking, ongoing research continues to uncover more nuanced and novel biological roles. nih.govnih.govresearchgate.net The enzyme maintains synaptic strength by preventing the removal (endocytosis) of AMPA receptors from the postsynaptic membrane, a process involving proteins like NSF and PICK1. nih.govnih.govnih.gov

A significant recent discovery is the interaction between PKMζ and KIBRA (kidney and brain expressed protein). youtube.comnih.gov KIBRA appears to act as a synaptic "tag" or anchor, ensuring that the potentiating action of PKMζ is targeted specifically to synapses that have undergone plasticity. youtube.comnih.gov The bond between KIBRA and PKMζ is now thought to be crucial for the persistence of memory, and disrupting this interaction can erase established memories. youtube.com This discovery provides a more detailed mechanism for how PKMζ achieves its synapse-specific effects and suggests that the KIBRA-PKMζ interaction itself could be a target for intervention.

Furthermore, the concept of PKMζ acting as a "bistable molecular switch" is gaining traction. researchfeatures.comfrontiersin.org This model proposes that PKMζ can exist in different phosphorylation states, with a double-phosphorylated state having a longer lifespan and promoting its own synthesis through a positive feedback loop. researchfeatures.comfrontiersin.org This self-sustaining mechanism could explain how memories are maintained for years despite the natural turnover of proteins. researchfeatures.comfrontiersin.org Interventions that disrupt this feedback loop, potentially using tools like ZIP, could be a way to modulate long-term memory states.

Exploration of PKMζ as a Therapeutic Target for Synaptic Plasticity-Related Dysfunctions

The central role of PKMζ in sustaining synaptic changes makes it a compelling therapeutic target for a range of disorders characterized by dysfunctional plasticity. nih.govresearchfeatures.com

Alzheimer's Disease and Cognitive Decline: Memory loss in Alzheimer's disease is linked to the disruption of synaptic plasticity. oup.comoup.com Research has shown that PKMζ accumulates in neurofibrillary tangles within limbic structures critical for memory, such as the hippocampus, in Alzheimer's brains. oup.comoup.com This suggests a pathological sequestration of the enzyme. oup.com Interestingly, studies in rat models of Alzheimer's have found that overexpressing PKMζ in the hippocampus can rescue memory deficits, partly by restoring the levels of the GluA2 AMPA receptor subunit. researchgate.netnih.gov This highlights a potential therapeutic strategy aimed at enhancing or preserving PKMζ signaling to combat cognitive decline. researchgate.netnih.gov

Post-Traumatic Stress Disorder (PTSD): PTSD is characterized by the persistence of powerful, intrusive fear memories. researchfeatures.comfrontiersin.org Since PKMζ is essential for maintaining the strength of such memories, inhibiting its function is a logical therapeutic approach. researchfeatures.com By targeting PKMζ in brain regions like the amygdala and prefrontal cortex, it may be possible to weaken or even erase the traumatic memories that underlie PTSD symptoms, without affecting other memories. researchfeatures.comfrontiersin.org

Chronic Pain Syndromes: As mentioned, chronic pain involves maladaptive plasticity similar to that seen in memory formation. nih.gov Targeting PKMζ offers a novel strategy to reverse the central sensitization that maintains chronic pain states. nih.govnih.gov By inhibiting PKMζ, it may be possible to "erase" the pathological pain memory, providing lasting relief. nih.gov

| Dysfunction | Rationale for Targeting PKMζ | Potential Therapeutic Approach |

| Alzheimer's Disease | PKMζ is dysregulated and its signaling is impaired; it is crucial for memory maintenance. oup.comresearchgate.netnih.gov | Enhance PKMζ expression or activity to restore synaptic function and memory. researchgate.netnih.gov |

| PTSD | Maintains the strength of persistent, traumatic fear memories. researchfeatures.comfrontiersin.org | Inhibit PKMζ in specific brain circuits to weaken or erase pathological memories. researchfeatures.com |

| Neuropathic Pain | Sustains the long-term potentiation of pain pathways (central sensitization). nih.govnih.gov | Inhibit PKMζ to reverse synaptic changes and alleviate chronic pain. nih.govnih.gov |

Methodological Advancements and Remaining Challenges in PKMζ-Targeted Research

Research on PKMζ has been driven by a combination of pharmacological and genetic tools, but it has also been marked by significant challenges and controversies.

Methodological Advancements:

Pharmacological Inhibitors: The zeta-inhibitory peptide (ZIP) has been the workhorse of the field, allowing researchers to probe the effects of PKMζ inhibition on LTP and memory. nih.govplos.org Its use, along with its inactive control peptide (scrambled ZIP), has generated a vast body of literature suggesting PKMζ is necessary for memory maintenance. nih.govresearchgate.net

Genetic Models: The development of PKMζ knockout mice was a major step forward. nih.govnih.gov More advanced techniques, such as the use of antisense oligonucleotides and shRNAs to specifically knock down PKMζ or its related isoform PKCι/λ, have helped to dissect their distinct and compensatory roles. nih.govresearchgate.net Inducible and region-specific knockouts are now allowing for more precise investigation of PKMζ's function in specific brain areas and at specific times. nih.govresearchgate.net

Viral Vectors: Lentiviral vectors are being used to overexpress PKMζ in targeted brain regions, allowing researchers to test whether enhancing its function is sufficient to improve memory or other cognitive processes. nih.govresearchgate.netnih.gov

Remaining Challenges:

Specificity of Inhibitors: A major challenge has been the specificity of ZIP. nih.gov Studies found that ZIP could still erase memories in PKMζ knockout mice, indicating it must have off-target effects. nih.gov It is now known that ZIP can also inhibit the related isoform PKCι/λ, which can compensate for the loss of PKMζ. nih.govnih.gov Furthermore, some effects of ZIP and even scrambled ZIP have been attributed to neurotoxicity or other non-specific actions at high concentrations. nih.govresearchgate.net

Compensation in Knockout Models: The initial finding that PKMζ knockout mice have normal memory was puzzling. nih.gov It is now largely understood to be the result of a compensatory mechanism, where the related kinase PKCι/λ takes over the function of maintaining LTP and memory. nih.govnih.govresearchgate.net This highlights the brain's remarkable plasticity and the challenge of studying a single molecule within a redundant and compensatory system.

Translating to Humans: While animal models provide invaluable insights, translating these findings to human therapies is a significant hurdle. The complexity of the human brain and the potential for unforeseen side effects mean that targeting a molecule as fundamental as PKMζ will require extremely careful and nuanced approaches. Future research will need to focus on developing more specific inhibitors and delivery systems to target only the desired neural circuits. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of ZIP (Scrambled) Acetate that influence its experimental utility?

- Methodological Answer: Key properties include molecular weight (1928.4 g/mol), solubility in water, and structural stability under varying storage conditions. Use H-NMR to verify structural consistency and dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Stability is temperature-dependent: store powder at -20°C (3 years) or 4°C (2 years); dissolved samples require -80°C for long-term use .

Q. How should researchers handle and store this compound to avoid degradation?

- Methodological Answer: Follow strict protocols:

- Use glass vials with airtight seals to prevent moisture absorption.

- For light-sensitive experiments, store in amber vials.

- Aliquot dissolved samples to minimize freeze-thaw cycles, which disrupt peptide integrity. Validate storage conditions via HPLC purity checks every 3 months .

Q. What is the role of this compound as a negative control in kinase inhibition studies?

- Methodological Answer: It serves as a scrambled-sequence control to distinguish sequence-specific effects in zeta inhibitory peptide (ZIP) experiments. Design assays with matched molar concentrations (e.g., 10 µM) and parallel incubation times. Use Western blotting to compare phosphorylation levels between ZIP and its scrambled variant .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for this compound in inhibition assays?

- Methodological Answer: Apply a 2^k factorial design to variables like pH (6.5–7.5), temperature (4°C vs. 25°C), and solvent ionic strength. Use ANOVA to identify interactions affecting peptide stability. For example, high ionic strength at 25°C may reduce solubility by 40%, necessitating buffer optimization .

Q. What strategies resolve contradictions in this compound efficacy across cell-based vs. in vitro assays?

- Methodological Answer: Cross-validate results using:

- In vitro: Surface plasmon resonance (SPR) to measure binding kinetics.

- Cell-based: CRISPR-edited kinase-null cell lines to isolate off-target effects.

Discrepancies may arise from intracellular degradation pathways; address via protease inhibitors (e.g., leupeptin) or peptide conjugation to cell-penetrating tags .

Q. How can researchers integrate this compound into multi-omics frameworks for mechanistic studies?

- Methodological Answer: Combine phosphoproteomics (LC-MS/MS) with transcriptomic profiling (RNA-seq) in ZIP-treated models. Use bioinformatics tools like STRING-DB to map kinase-substrate networks and identify scrambled-specific outliers. Validate findings with targeted siRNA knockdowns .

Data Analysis & Validation

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model IC50 values. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Report coefficient of variation (CV) across replicates to highlight assay reproducibility .

Q. How do researchers validate the absence of endotoxin contamination in this compound batches?

- Methodological Answer: Perform Limulus amebocyte lysate (LAL) assays with sensitivity thresholds <0.05 EU/mg. For cell-based studies, include endotoxin-negative controls (e.g., heat-inactivated batches) to rule out TLR4-mediated artifacts .

Experimental Design Tables

Table 1: Key Stability Parameters for this compound

| Condition | Stability Duration | Analytical Method | Reference |

|---|---|---|---|

| Powder, -20°C | 3 years | H-NMR, HPLC | |

| Dissolved (Water), -80°C | 6 months | Circular Dichroism (CD) | |

| Dissolved (PBS), 4°C | 1 month | Mass Spectrometry |

Table 2: Common Pitfalls in this compound Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.